molecular formula C14H14N2O2 B8702944 3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione

3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione

Cat. No. B8702944
M. Wt: 242.27 g/mol
InChI Key: IRZIRPLBWVYQDJ-UHFFFAOYSA-N
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Description

3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-methyl-3-propan-2-ylimidazo[1,2-b]isoindole-2,5-dione

InChI

InChI=1S/C14H14N2O2/c1-8(2)14(3)13(18)15-11-9-6-4-5-7-10(9)12(17)16(11)14/h4-8H,1-3H3

InChI Key

IRZIRPLBWVYQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)N=C2N1C(=O)C3=CC=CC=C32)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 130.1 g (0.5 mole) of α-isopropyl-α-methyl-1,3-dioxo-2-isoindolineacetamide in 650 ml toluene is heated with vigorous stirring under a Dean-Stark water separator in order to remove traces of water. The solution was cooled to 100° C and 2.0 g sodium hydroxide in the form of pels is added and the mixture rapidly heated to reflux. Water collects in the water separator. One-half hour after the addition of the sodium hydroxide, a further 2 g is added and heating is continued for a further 11/4 hours when no further water is removed from the reaction mixture and the infrared spectrum of an aliquot indicates the reaction to be complete. The reaction mixture is cooled to room temperature, filtered and the solids washed with toluene and the toluene removed in vacuo to leave a white solid which is transferred to a filter funnel with hexane and air-dried to give 98.7 g of 3-isopropyl-3-methyl-3H-imidazo[2,1-a]isoindole-2,5-dione, melting point 93°-96° C. The product may be purified by recrystallization from hexane to give an analytically pure sample, melting point 98°-100.5° C.
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Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1 and sodium hydride as the base, but substituting (-)-α-isopropyl-α-methyl-1,3-dioxo-2-isoindolineacetamide for the racemic compound, the product (+)-3-isopropyl-3-methyl-5H-imidazo[2,1-a] isoindole-2(3H),5-dione is obtained, melting point 137.5°-139° C, [α]D25 +64.54 (THF, C 0.097).
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Synthesis routes and methods III

Procedure details

The above procedure is repeated in all respects, excepting that the strong base reagent is altered. In separate experiments, sodium hydride, potassium hydroxide, barium oxide, diisopropylethylamine, 1,5-diazobicyclo[5.4.0]undicene-5, tetramethylguanidine, tetramethylbenzyl ammonium hydroxide, Amberlite A21 (Rohm & Haas) strongly basic ion exchange resin and p-toluenesulfonic acid, are substituted for sodium hydroxide and yield the desired 3-isopropyl-3-methyl-5H-imidazo[2,1-a]isoindole-2(3H),5-dione. In practice of the above-described method, sodium hydroxide or sodium hydride in refluxing toluene is preferred.
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